
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone
Overview
Description
The compound “1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone” is a type of trifluoromethylpyridine . Trifluoromethylpyridines are used in the agrochemical and pharmaceutical industries . They are known for their unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety .
Synthesis Analysis
Trifluoromethylpyridines can be synthesized through various methods. One method involves a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate . Another method involves a Pd-catalyzed coupling reaction .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C11H13ClF3N3 . The InChI code is 1S/C11H13ClF3N3/c1-7-6-18 (3-2-16-7)10-9 (12)4-8 (5-17-10)11 (13,14)15/h4-5,7,16H,2-3,6H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 279.69 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pesticides : It is used in the synthesis of pesticides due to its fluorine-containing pyridine derivative structure (Lu Xin-xin, 2006).
- Formation of Complexes : This compound forms complexes with other chemicals, such as in the synthesis of fluazinam, a fungicide, where it contributes to forming a three-dimensional network (Youngeun Jeon, Jineun Kim, Sangjin Lee, Tae Ho Kim, 2013).
- Solubility Analysis : Its solubility in different solvents, such as ethanol and 1-propanol, has been studied, indicating its versatile use in chemical processes (A. Jouyban, F. Martínez, W. Acree, 2017).
- Chemical Synthesis Principles : The principles of synthesizing this compound involve considerations of side-chain chlorination and fluorinating, demonstrating its complex chemical behavior (Liu Guang-shen, 2014).
Applications in Other Fields
- Antimicrobial Activities : The antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine, a related compound, have been tested, showing potential for medical applications (M. Evecen, M. Kara, Ö. İdil, H. Tanak, 2017).
- Pharmaceutical Synthesis : It's been used as a building block in synthesizing trifluoromethyl-substituted aminopyrroles, indicating its role in pharmaceutical research (A. Khlebnikov, Liya D. Funt, O. Tomashenko, M. Novikov, 2018).
Safety and Hazards
The compound may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), has been reported to inhibit bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The related compound ml267 exhibits submicromolar inhibition of bacterial sfp-pptase . This suggests that our compound might interact with its targets in a similar manner, leading to inhibition of the enzyme’s activity.
Biochemical Pathways
The inhibition of pptases by ml267 attenuates secondary metabolism and thwarts bacterial growth . This suggests that our compound might affect similar pathways, leading to downstream effects on bacterial metabolism and growth.
Pharmacokinetics
The related compound ml267 has been reported to have favorable in vitro adme properties and in vivo pharmacokinetic profiles , suggesting that our compound might have similar properties impacting its bioavailability.
Result of Action
Ml267 was found to attenuate the production of an sfp-pptase-dependent metabolite when applied to bacillus subtilis at sublethal doses . This suggests that our compound might have similar effects on the production of certain metabolites in bacteria.
Biochemical Analysis
Biochemical Properties
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This interaction is significant as it can attenuate secondary metabolism and thwart bacterial growth.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit bacterial growth without causing rapid cytotoxic responses in human cells . This indicates its potential as a selective antibacterial agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of bacterial phosphopantetheinyl transferase, thereby disrupting essential post-translational modifications required for bacterial viability . This inhibition leads to a reduction in the production of Sfp-PPTase-dependent metabolites, which are crucial for bacterial growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged inhibition of bacterial growth
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biochemical activity
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding these localization mechanisms is crucial for optimizing its therapeutic potential.
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF6NO/c9-4-1-3(7(10,11)12)2-16-5(4)6(17)8(13,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWUQUGFAMSTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415707.png)
![N-[4-(isobutyrylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1415708.png)

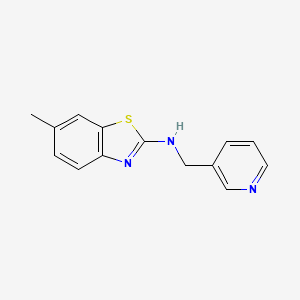
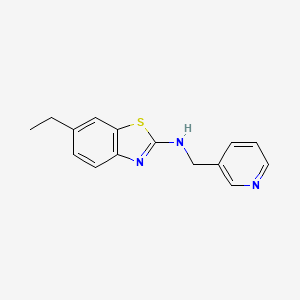

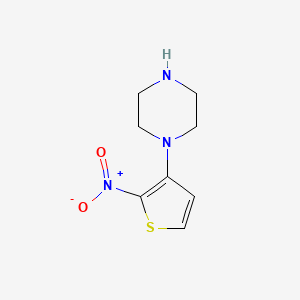
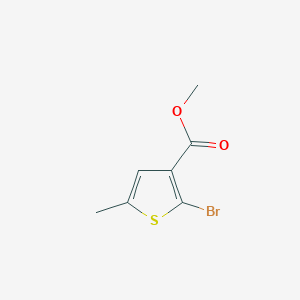
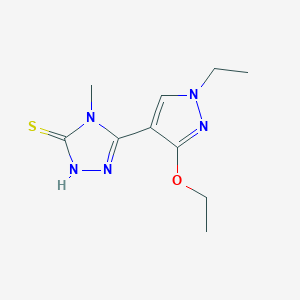
![2-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415721.png)
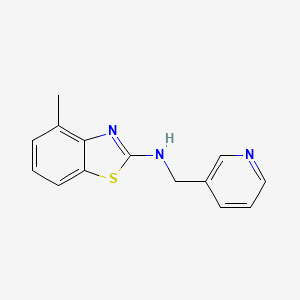
![5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415725.png)
![4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid](/img/structure/B1415726.png)
![2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1415729.png)